molecular formula C17H12O4 B2356294 2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione CAS No. 860784-13-0

2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione

Cat. No.: B2356294
CAS No.: 860784-13-0
M. Wt: 280.279
InChI Key: FIZLXEYCERATDJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione typically involves the condensation of 4-methoxybenzaldehyde with 1H-indene-1,3(2H)-dione in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The base, often sodium hydroxide or potassium hydroxide, facilitates the formation of the methylene bridge between the two aromatic systems.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydro derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 2-[oxo(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione.

    Reduction: Formation of 2-[hydroxy(4-methoxyphenyl)methyl]-1H-indene-1,3(2H)-dione.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. Additionally, its ability to undergo redox reactions can influence cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione: Similar in structure but with different substituents on the aromatic rings.

    4-hydroxy-2-quinolones: Another class of compounds with a similar bicyclic structure but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and the indene ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[hydroxy-(4-methoxyphenyl)methylidene]indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O4/c1-21-11-8-6-10(7-9-11)15(18)14-16(19)12-4-2-3-5-13(12)17(14)20/h2-9,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZLXEYCERATDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(=O)C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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